Epidepride can be synthesized through several methods, with one prominent pathway involving the transformation of its bromo-analogue, FLB 457. The synthesis typically follows these steps:
The synthesis process has been optimized to yield high purity and stability of the compound, which is critical for its application in neuroimaging .
The molecular structure of epidepride can be described as follows:
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to confirm the structure and purity of epidepride .
Epidepride undergoes various chemical reactions that are significant for its stability and utility:
The mechanism of action of epidepride primarily involves its binding to dopamine D2 and D3 receptors in the central nervous system:
Research has demonstrated that the binding characteristics of epidepride can provide insights into receptor occupancy levels in various neurological conditions .
The physical and chemical properties of epidepride are essential for understanding its behavior in biological systems:
Key analytical data obtained from various characterization techniques confirm these properties, ensuring that epidepride can be reliably used in research applications.
Epidepride has several significant scientific applications:
Epidepride represents a cornerstone compound in the molecular imaging of dopamine D₂/₃ receptors within the central nervous system. As a substituted benzamide derivative, it belongs to a class of compounds specifically engineered for in vivo visualization and quantification of neuroreceptor distribution and density. Its development addressed a critical limitation in neuroimaging: the reliable detection of extrastriatal dopamine receptors, which exist at significantly lower densities than their striatal counterparts but play crucial roles in cognition, emotion, and neuropsychiatric disorders. Epidepride’s exceptionally high affinity for D₂/₃ receptors enables quantification not only in dopamine-rich striatal regions but also in cortical, limbic, and thalamic areas, providing a comprehensive map of dopaminergic pathways [2] [7].
Epidepride, chemically designated as (S)-(-)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, features a chiral pyrrolidinylmethyl moiety linked to an iodinated dimethoxybenzamide scaffold. This structure confers exceptional receptor affinity and selectivity. The stereochemistry at the chiral center (S-configuration) is essential for optimal D₂/₃ receptor interaction, as enantiomeric differences significantly impact binding kinetics [1] [2].
The presence of the iodine atom at the 5-position of the benzamide ring provides the radiolabeling site. Radiolabeling typically employs no-carrier-added iodide isotopes (¹²³I for SPECT, ¹²⁴I for PET), utilizing precursor molecules like the corresponding trialkyltin derivative. Reactions proceed via electrophilic destannylation, yielding high specific activity radioligands critical for imaging low-density extrastriatal receptors. Optimized protocols achieve radiochemical yields exceeding 50% with high purity (>95%) and specific activities suitable for receptor quantification (often >100 Ci/mmol for ¹²⁴I) [7] [10].
Table 1: Key Chemical and Radiolabeling Characteristics of Epidepride
Property | Detail | Significance |
---|---|---|
Chemical Formula | C₁₆H₂₃IN₂O₃ | Defines molecular weight and lipophilicity |
Iodine Position | 5-position on benzamide ring | Site for radiolabeling (¹²³I, ¹²⁴I, ¹²⁵I) |
Chiral Center | S-configuration at 1-ethyl-2-pyrrolidinylmethyl attachment point | Critical for high-affinity binding to D₂/₃ receptors |
Precursor for Radiolabeling | (S)-N-[[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(trialkyltin)-2,3-dimethoxybenzamide | Enables electrophilic iododestannylation under mild conditions |
Radiolabeling Efficiency | >50% radiochemical yield, >95% purity | Ensures sufficient quantity of pure tracer for imaging studies |
Epidepride exhibits significant stability under physiological conditions, though forced degradation studies reveal vulnerability to strong oxidizing agents. Exposure to 3% hydrogen peroxide leads to significant degradation (>80% over 24 hours), forming a primary oxidative product identified via liquid chromatography-tandem mass spectrometry as having an m/z of 435 (suggesting addition of an oxygen atom compared to the parent m/z 419). This contrasts with its stability under acidic, alkaline, and thermal stress (50°C), where minimal decomposition occurs [1].
The development of epidepride emerged from systematic structure-activity relationship (SAR) studies exploring metabolites of the atypical antipsychotic remoxipride. Researchers sought compounds with higher D₂ receptor affinity and improved brain penetration. This effort identified NCQ-344 (a 3,6-dihydroxy metabolite) and its 3-methoxy isomer, isoremoxipride (FLB-457), exhibiting picomolar affinities. Epidepride was subsequently designed by strategically combining structural elements of isoremoxipride with iodopride (a deshydroxy analog of iodobenzamide), specifically incorporating the 5-iodo substituent on the benzamide ring [2].
Simultaneous independent syntheses and radiolabeling efforts occurred in Stockholm, Berkeley, and Nashville in 1988, highlighting widespread recognition of its potential. Early evaluation of seven iodine-substituted raclopride analogs revealed [¹²⁵I]epidepride's exceptional property: an unprecedented striatum-to-cerebellum binding ratio of 234:1 in rats, far surpassing contemporaries like [¹²⁵I]iodobenzamide. This high target-to-background ratio stemmed from its ultra-high affinity (Kᴅ ≈ 25-46 pM) and slow dissociation kinetics from the receptor [2] [3] [5].
SPECT imaging using [¹²³I]epidepride rapidly demonstrated its unique capability to visualize extrastriatal D₂/₃ receptors in the living human brain, including thalamus, temporal cortex, and pituitary gland—regions inaccessible to lower-affinity ligands like [¹¹C]raclopride or [¹²³I]IBZM. This breakthrough provided the first in vivo evidence confirming the distribution of D₂ receptors beyond the striatum in humans, revolutionizing understanding of dopaminergic neurotransmission in cortical and limbic circuits [2] [7] [9]. The later development of [¹²⁴I]epidepride (half-life ~4.2 days) exploited the positron-emitting properties of ¹²⁴I for PET imaging. This extended half-life facilitated longitudinal studies over days, enabled imaging of peripheral D₂/₃ receptors (e.g., in pancreatic islets), and permitted clearance of nonspecific binding in abdominal regions adjacent to the pancreas, opening avenues for diabetes research [10].
Epidepride occupies a distinct niche among D₂/₃ receptor radioligands due to its ultra-high affinity. Comparing it to widely used agents like [¹¹C]Raclopride and [¹²³I]IBZM highlights critical differences influencing their applications:
Table 2: Comparative Profile of Key D₂/₃ Receptor Radioligands
Characteristic | [¹²³/¹²⁴I]Epidepride | [¹¹C]Raclopride | [¹²³I]IBZM |
---|---|---|---|
Approximate Kᴅ (Affinity) | 25-46 pM (Ultra-High) | 1-2 nM (Moderate) | 0.4-0.6 nM (Moderate-High) |
Primary Imaging Target | Striatal & Extrastriatal D₂/₃ | Striatal D₂/₃ | Striatal D₂/₃ |
Typical Striatal BPɴᴅ | Very High (e.g., >15 in humans) | Moderate (e.g., 2-4 in humans) | Moderate (e.g., 3-5 in humans) |
Extrastriatal BPɴᴅ | High (Quantifiable in cortex, thalamus) | Very Low (Not reliably quantifiable) | Low (Limited quantifiability) |
Kinetics (Striatum) | Very Slow (Peak >100 min, slow washout) | Fast (Equilibrium ~20-50 min) | Moderate (Peak ~60-90 min) |
Sensitivity to DA Release | Low | High | High |
Radionuclide Half-Life | ¹²³I: 13.2 h; ¹²⁴I: 4.2 d | ¹¹C: 20.4 min | ¹²³I: 13.2 h |
Key Clinical Application | Mapping D₂/₃ distribution in entire brain; Pituitary imaging | Measuring striatal DA release & receptor density | Striatal receptor occupancy studies |
The evolution towards even higher-affinity ligands continued beyond epidepride, exemplified by compounds like [¹⁸F]Fallypride (a fluoroalkylated derivative) and [⁷⁶Br]FLB-457. However, epidepride remains significant due to its well-established profile, the accessibility of SPECT with ¹²³I, and the unique longitudinal potential offered by ¹²⁴I for PET [2] [10]. Quantitative approaches like partial saturation protocols and multi-injection modeling have been successfully adapted for epidepride SPECT, enabling robust estimation of binding potential (BPɴᴅ), available receptor density (Bᴀᴠᴀɪʟ), and apparent dissociation constant (ᴀᴘᴘKᴅ) simultaneously in striatal and extrastriatal regions within a single scanning session, overcoming limitations posed by its slow kinetics [7]. Furthermore, its application extends beyond neurology and psychiatry into endocrine imaging (pituitary adenomas) [2] and potentially metabolic research (pancreatic islet D₂/₃ receptors) [10], underscoring its versatility as a molecular imaging tool.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: